molecular formula C21H31N3O4 B5659456 3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol

3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol

Cat. No. B5659456
M. Wt: 389.5 g/mol
InChI Key: DTXRTXBAVZBDMF-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol" involves several key steps, including the formation of the arylpiperazine moiety, the introduction of the benzodioxole group, and the linkage of these components through a piperidine scaffold. Research in this area has demonstrated various synthetic routes, focusing on optimizing reaction conditions and improving yields for related structures (Pessoa‐Mahana et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds bearing resemblance to the target molecule, utilizing techniques such as X-ray crystallography, has provided detailed insights into their conformation and stereochemistry. For instance, studies have elucidated the absolute configuration of similar molecules, contributing to a deeper understanding of their molecular interactions and binding mechanisms (Xu et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the piperazine and benzodioxole rings. These moieties participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are crucial for their biological activity and interaction with targets. Research has explored these reactions to modify the compound's structure and enhance its pharmacological profile (Mandala et al., 2013).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-22-8-10-23(11-9-22)18-6-7-24(14-17(18)3-2-12-25)21(26)16-4-5-19-20(13-16)28-15-27-19/h4-5,13,17-18,25H,2-3,6-12,14-15H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXRTXBAVZBDMF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCCO)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCCO)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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